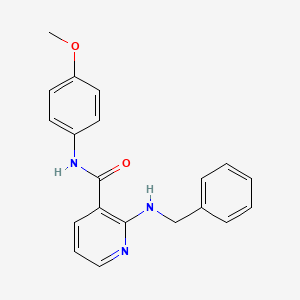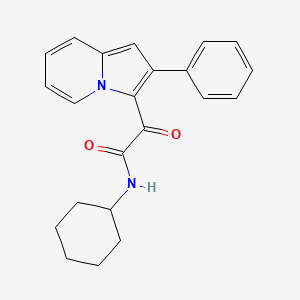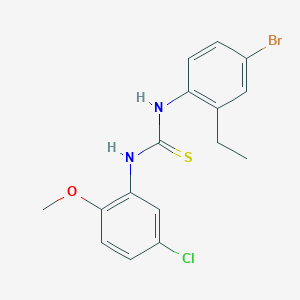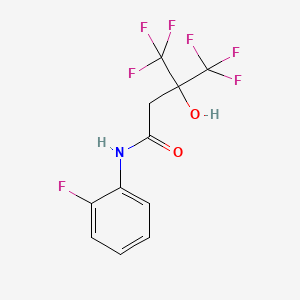![molecular formula C15H20ClFN2O3S B4712139 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4712139.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of chloride ions across the cell membrane. CFTR(inh)-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder affecting the respiratory and digestive systems.
Mécanisme D'action
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This prevents the protein from opening and closing, which in turn reduces the flow of chloride ions across the cell membrane. By inhibiting the activity of this compound, this compound(inh)-172 can increase the activity of the defective this compound protein in cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to increase the activity of the defective this compound protein in cystic fibrosis patients. This leads to improved chloride ion transport across the cell membrane, which can help to alleviate the symptoms of cystic fibrosis. This compound(inh)-172 has also been shown to have anti-inflammatory effects, which may be beneficial in treating other respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 is a well-characterized inhibitor of this compound protein. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This compound(inh)-172 is also relatively easy to synthesize, making it readily available for research purposes. However, the use of this compound(inh)-172 in lab experiments is limited by its specificity for this compound protein. It may not be suitable for studying other ion channels or transporters.
Orientations Futures
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 has shown promise as a potential treatment for cystic fibrosis. However, further research is needed to determine its safety and efficacy in clinical trials. Future research may also focus on developing more specific inhibitors of this compound protein, which could have fewer side effects and be more effective in treating cystic fibrosis. Additionally, this compound(inh)-172 may have potential applications in treating other respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Applications De Recherche Scientifique
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide(inh)-172 has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the this compound gene, which result in the production of a defective this compound protein. This compound(inh)-172 has been shown to increase the activity of the defective this compound protein, leading to improved chloride ion transport across the cell membrane. This can help to alleviate the symptoms of cystic fibrosis, including respiratory and digestive problems.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O3S/c1-2-18-15(20)11-6-8-19(9-7-11)23(21,22)10-12-13(16)4-3-5-14(12)17/h3-5,11H,2,6-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFGHCOYVCLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-adamantyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4712070.png)
![2-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4712082.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4712093.png)

![N-[3-(1-azepanyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4712102.png)

![6-cyclopropyl-N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4712121.png)

![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712133.png)
![2-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4712145.png)
![2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B4712169.png)
![4-(benzyloxy)-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4712171.png)
